molecular formula C8H5ClF3NO2 B1378975 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1393573-59-5

2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No. B1378975
CAS RN: 1393573-59-5
M. Wt: 239.58 g/mol
InChI Key: QZNXKDWZBWJDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis and applications of TFMP and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives have been explored in various studies . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Structural Analysis and Molecular Interactions

The chemical compound 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid is studied for its structural properties and interactions in various scientific applications. A notable example is the crystal structure analysis of related compounds, such as triclopyr and fluroxypyr, which are structurally analogous to the subject compound. These studies provide insights into the molecular geometry, intermolecular interactions, and the formation of three-dimensional networks through hydrogen bonding and π–π interactions, facilitating a deeper understanding of their chemical behavior and potential applications in designing more effective molecules for specific purposes (Cho et al., 2014); (Park et al., 2016).

Synthesis and Chemical Modification

The synthesis and functionalization of related pyridine and fused pyridine derivatives demonstrate the chemical versatility and potential for creating a wide range of compounds with varying biological and chemical properties. These synthetic approaches and molecular docking screenings aim to explore the interactions with target proteins, offering a pathway for developing new pharmaceuticals and agrochemicals with tailored activities based on the structure-activity relationship studies (Flefel et al., 2018).

Molecular Properties and Quantum Chemical Analysis

The investigation of molecular properties through DFT and quantum chemical calculations of related compounds, including their electronic properties and molecular densities, highlights the importance of these compounds in understanding their reactivity and stability. This research aids in the development of materials and molecules with desirable electronic and optical properties for applications in materials science and catalysis (Bouklah et al., 2012).

Biological Activities and Applications

Studies on related compounds have also explored their biological activities, including antimicrobial and antioxidant properties. This research underscores the potential of these chemical structures as foundational scaffolds for developing new therapeutic agents. The ability to modify and functionalize the pyridine core structure allows for the generation of diverse compounds with specific biological activities (Hunashal et al., 2012).

Future Directions

The future directions for the research and application of TFMP derivatives, including “2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid”, are promising. It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby affecting the cell’s ability to respond to external stimuli. Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. This binding often involves interactions with amino acid residues within the enzyme’s active site, resulting in conformational changes that affect the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. The compound can inhibit key enzymes, leading to changes in the levels of various metabolites. These interactions can have downstream effects on other metabolic processes, highlighting the compound’s role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may preferentially accumulate in certain tissues or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-6-2-4(8(10,11)12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNXKDWZBWJDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
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2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
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2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
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2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
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2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid

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